molecular formula C13H17NOS B11769204 1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone

1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone

Cat. No.: B11769204
M. Wt: 235.35 g/mol
InChI Key: CMOJXTYVKOMUBK-UHFFFAOYSA-N
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Description

1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone is a complex organic compound with the molecular formula C14H19NOS This compound features a unique structure that includes a cyclohepta[c]pyridine ring system with a methylthio group and an ethanone moiety

Preparation Methods

The synthesis of 1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone involves several steps. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base. The resultant product undergoes hydrolysis, decarboxylation, and oxidation to yield the final compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethanone moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methylthio group can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(1-(Methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone can be compared with similar compounds such as 1-(6-methylpyridin-3-yl)-2-(4-methylthiophenyl)ethanone. While both compounds share a pyridine ring and a methylthio group, the presence of the cyclohepta[c]pyridine ring in this compound imparts unique structural and chemical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Similar compounds include:

These compounds can be used as references to understand the distinct properties and applications of this compound.

Properties

Molecular Formula

C13H17NOS

Molecular Weight

235.35 g/mol

IUPAC Name

1-(1-methylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)ethanone

InChI

InChI=1S/C13H17NOS/c1-9(15)12-8-10-6-4-3-5-7-11(10)13(14-12)16-2/h8H,3-7H2,1-2H3

InChI Key

CMOJXTYVKOMUBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=C2CCCCCC2=C1)SC

Origin of Product

United States

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